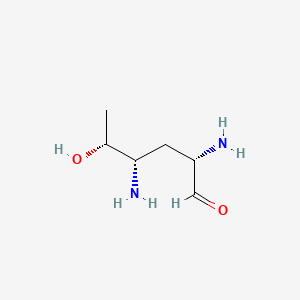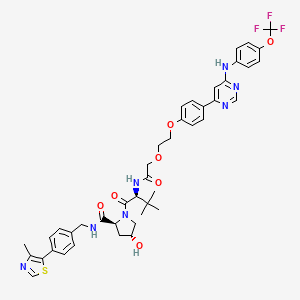
Kasugamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kasumiron is a fungicide.
科学的研究の応用
Improvement in Kasugamycin Production
Kasugamine, a component of kasugamycin, shows a preventive effect against rice blast. A study demonstrated the improvement of a kasugamycin-producing strain, highlighting its low phytotoxicity for rice and other plants, and its non-toxic nature for humans, mammals, and fish (Ichikawa et al., 2008).
Synthetic Approaches to Kasugamine
Research on synthetic approaches to kasugamine, a key component of the antibiotic kasugamycin, has been conducted. This includes the development of reactions leading to an immediate chemical precursor of kasugamine (Hanessian & Massé, 1974).
Biosynthesis of Kasugamycin
Studies on the biosynthesis of kasugamycin have been conducted to understand how different carbon sources contribute to the formation of kasugamycin and its component kasugamine. This includes examining the incorporation of various labeled compounds into kasugamycin (Fukagawa et al., 1968).
Genetic Studies
Genetic studies have identified and sequenced a 7.6kb DNA region from Streptomyces kasugaensis M338-M1, which includes some genes responsible for kasugamycin biosynthesis. This includes identifying genes like kasugamycin acetyltransferase gene (kac) (Ikeno et al., 1998).
Role in Modulating Gut Microbiota
Kasugamine-related compounds like kansuiphorin C and kansuinin A have been shown to ameliorate malignant ascites by modulating gut microbiota. This indicates their potential for clinical use (Zhang et al., 2019).
特性
CAS番号 |
8075-83-0 |
|---|---|
製品名 |
Kasugamine |
分子式 |
C28H36Cl4N3O13P |
分子量 |
795.38 |
IUPAC名 |
(2S,4S,5R)-2,4-diamino-5-hydroxyhexanal |
InChI |
InChI=1S/C6H14N2O2/c1-4(10)6(8)2-5(7)3-9/h3-6,10H,2,7-8H2,1H3/t4-,5+,6+/m1/s1 |
InChIキー |
NOEKKZNBKGTVKH-HDEPIXNQSA-N |
SMILES |
CC(C(CC(C=O)N)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B1192925.png)

![3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride](/img/structure/B1192930.png)
